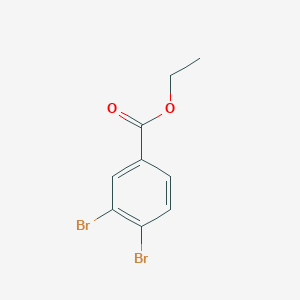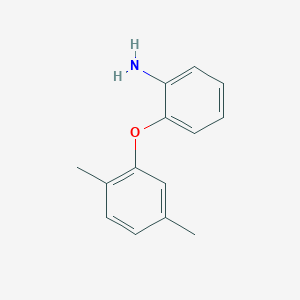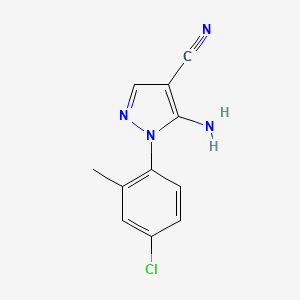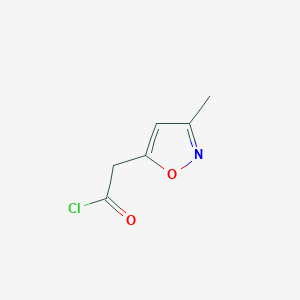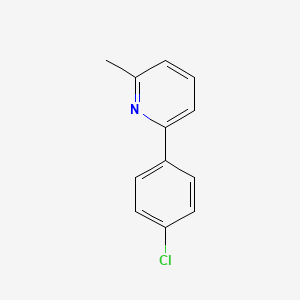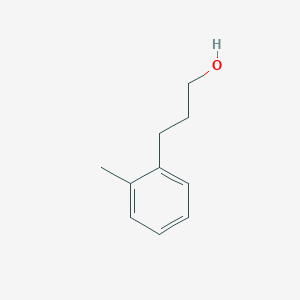
1-(环氧乙烷-2-基甲基)哌啶
描述
1-(Oxiran-2-ylmethyl)piperidine is a chemical compound . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
New types of ionic liquids (ILs) with an epoxy group on a piperidinium-type cation were successfully synthesized by the simple anion exchange reaction of a solid 1-allyl-1-(oxiran-2-ylmethyl)piperidinium bromide . The epoxy group on the cation could react with various reagents, including CO2 .科学研究应用
离子液体
1-(环氧乙烷-2-基甲基)哌啶: 已被用于合成新型含环氧基哌啶鎓型阳离子的离子液体 (ILs) . 这些 ILs 作为反应中间体备受关注,可通过与各种试剂(包括 CO2)反应进行修饰,从而为创建新型功能性 ILs 提供了可能性 .
绿色溶剂
该化合物在绿色溶剂的开发中发挥着作用,绿色溶剂是环境友好的非挥发性溶剂。 它有助于创建用于材料合成和化学反应的溶剂,符合绿色化学的原则 .
电化学装置
在电化学装置领域,例如碱性燃料电池和水电解,哌啶鎓官能化阴离子交换膜已显示出希望。 这些膜具有高氢氧化物电导率和优异的碱性稳定性,使其适合于长寿命装置 .
纳米材料制造
1-(环氧乙烷-2-基甲基)哌啶: 参与纳米材料制造过程。 它已被用于合成用于电极电沉积的导电纳米复合材料,这对于生物传感器和其他纳米技术应用的开发至关重要 .
分析技术
该化合物在分析技术中具有应用,它有助于开发新型分析方法。 它在用作反应介质的离子液体中的存在可以增强分析过程 .
有机合成
在有机合成中,1-(环氧乙烷-2-基甲基)哌啶是一种有价值的中间体。 它已被用于合成各种哌啶衍生物,这些衍生物在制药行业中用于药物构建非常重要 .
安全和危害
未来方向
作用机制
Target of Action
Piperidine derivatives, which include 1-(oxiran-2-ylmethyl)piperidine, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a variety of biological and pharmacological activities .
Pharmacokinetics
The molecular weight of 14121100, and a LogP value of 080900 suggest that it may have good bioavailability.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
The stability and efficacy of piperidine derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
1-(Oxiran-2-ylmethyl)piperidine plays a significant role in various biochemical reactions due to its reactive epoxide group. This compound can interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The interactions of 1-(Oxiran-2-ylmethyl)piperidine with cytochrome P450 enzymes are particularly noteworthy, as these enzymes are involved in the metabolism of many xenobiotics and endogenous compounds .
Cellular Effects
1-(Oxiran-2-ylmethyl)piperidine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, 1-(Oxiran-2-ylmethyl)piperidine can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(Oxiran-2-ylmethyl)piperidine involves its ability to form covalent bonds with biomolecules. The epoxide group in the compound can react with nucleophilic sites on proteins, such as the thiol groups of cysteine residues or the amino groups of lysine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 1-(Oxiran-2-ylmethyl)piperidine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Oxiran-2-ylmethyl)piperidine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 1-(Oxiran-2-ylmethyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 1-(Oxiran-2-ylmethyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, 1-(Oxiran-2-ylmethyl)piperidine can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
1-(Oxiran-2-ylmethyl)piperidine is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially leading to toxic effects. Additionally, 1-(Oxiran-2-ylmethyl)piperidine can influence the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 1-(Oxiran-2-ylmethyl)piperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-(Oxiran-2-ylmethyl)piperidine within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 1-(Oxiran-2-ylmethyl)piperidine is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals. These interactions can influence the activity and function of 1-(Oxiran-2-ylmethyl)piperidine within the cell .
属性
IUPAC Name |
1-(oxiran-2-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRPOYJRRHHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496521 | |
| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4945-53-3 | |
| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Synthesis of sulfur-containing vicinal aminoalcohols on the basis of N-(oxiran-2-ylmethyl)amines"?
A1: The research paper focuses on utilizing N-(oxiran-2-ylmethyl)amines, which includes 1-(oxiran-2-ylmethyl)piperidine, as a building block for synthesizing sulfur-containing vicinal amino alcohols []. These amino alcohols are valuable intermediates in the production of various biologically active compounds. The paper details the synthetic methodology and explores different reaction conditions to achieve the desired products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
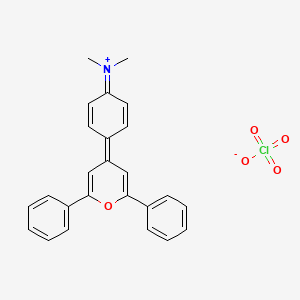
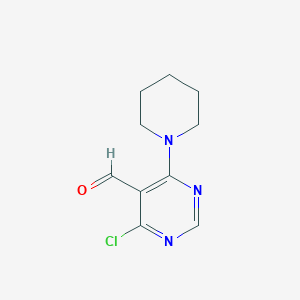
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)

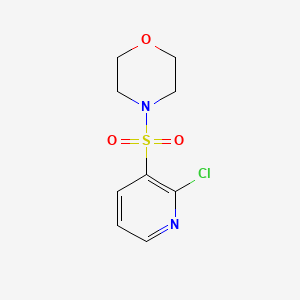
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
